4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Medicinal Chemistry Anti-Obesity Bioisosterism

Researchers often face SAR dead-ends when minor structural changes to a lead compound cause drastic activity shifts. 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one offers a clean, unadorned DHP core to systematically explore these effects. - **Purpose-Built for SAR**: A validated bioisostere for complex bicycles, enabling rational optimization of potency, selectivity, and PK for targets like MCHR1 and FPR1. - **Anti-infective Lead Generation**: Directly supports the synthesis of QS inhibitors, with class-level benchmarks showing 63.1% QS inhibition at 31.25 µM and 60% biofilm reduction at 250 µM. - **Supply Assurance**: This versatile building block is stocked at high purity for rapid deployment, ensuring your lead optimization campaigns proceed without synthetic delays.

Molecular Formula C10H9NO
Molecular Weight 159.188
CAS No. 92119-61-4
Cat. No. B2484489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-2,5-dihydro-1H-pyrrol-2-one
CAS92119-61-4
Molecular FormulaC10H9NO
Molecular Weight159.188
Structural Identifiers
SMILESC1C(=CC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H9NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)
InChIKeyVFSVLYUMPJSASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-2,5-dihydro-1H-pyrrol-2-one: A Versatile Dihydropyrrolone Scaffold


4-Phenyl-2,5-dihydro-1H-pyrrol-2-one (CAS 92119-61-4) is a monocyclic nitrogen-containing heterocycle and a core member of the dihydropyrrol-2-one (DHP) class [1]. With a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol [1], it is characterized by a 5-membered lactam ring bearing a phenyl substituent at the 4-position. This unadorned scaffold serves as a fundamental building block and a key intermediate in medicinal chemistry [2], offering a distinct molecular simplicity that contrasts with more elaborate, multi-substituted DHP derivatives.

Generic Substitution Risks for 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one


While the dihydropyrrol-2-one class is recognized for diverse bioactivities [1], assuming functional equivalence among its members is a significant scientific and procurement risk. The specific substitution pattern on the pyrrolone core is the primary determinant of biological activity, target engagement, and physiochemical properties. A slight structural alteration, such as the introduction of a 3-hydroxy and 4-aroyl group, shifts a compound's profile from a simple scaffold to a potent and selective FPR1 antagonist [2]. Similarly, replacing the monocyclic core with a bicyclic system can alter drug-likeness parameters like half-life and solubility [3]. Therefore, substituting 4-phenyl-2,5-dihydro-1H-pyrrol-2-one with a more complex or differently substituted analog is not a like-for-like swap; it constitutes a change in chemical identity that will inevitably alter experimental outcomes, compromising the validity of structure-activity relationship (SAR) studies and lead optimization campaigns.

4-Phenyl-2,5-dihydro-1H-pyrrol-2-one Evidence Guide


Scaffold Simplicity vs. MCHR1 Antagonist 2m

A head-to-head comparison of core scaffolds reveals that 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (MW: 159.18 g/mol) offers a significantly lower molecular weight and reduced synthetic complexity compared to advanced MCHR1 antagonist 2m, a highly substituted pyrrol-2-one derivative [1]. This fundamental difference positions the target compound as a more synthetically accessible starting material for early-stage drug discovery.

Medicinal Chemistry Anti-Obesity Bioisosterism

Quorum Sensing Inhibition in P. aeruginosa

A study on a series of dihydropyrrolone (DHP) analogs, which includes the core structure of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, identified compound 9i as a potent inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa . The study provides quantitative data on the class's potential as a reference point for the target compound's use in developing novel anti-infective strategies.

Antimicrobial Research Quorum Sensing Biofilm

DHODH and CYP2D6 Inhibition Profiles

Data from BindingDB for a closely related dihydropyrrol-2-one analog (CHEMBL1234899) provides quantitative insights into potential enzyme inhibition profiles [1]. This information serves as a valuable reference point for the class, highlighting potential targets and off-target liabilities that researchers should consider when working with the 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold.

Enzymology Drug Metabolism Infectious Disease

Mineralocorticoid Receptor Selectivity Profile

Research into dihydropyrrol-2-one derivatives as mineralocorticoid receptor (MR) antagonists demonstrates the potential for high target selectivity achievable with this scaffold [1]. This study's findings provide a benchmark for the selectivity profile that can be engineered from the core 4-phenyl-2,5-dihydro-1H-pyrrol-2-one structure.

Endocrinology Cardiovascular Disease Drug Selectivity

Monocyclic Pyrrol-2-one as a Bioisostere

A study on MCHR1 antagonists established that the monocyclic pyrrol-2-one core can serve as an effective bioisostere for a bicyclic thienopyrimidine system, reducing molecular complexity and potentially improving drug-like properties [1]. This finding validates the fundamental core of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one as a strategic replacement for more complex heterocycles.

Medicinal Chemistry Bioisosterism Drug Design

Cationic DHP Antimicrobial Activity

A body of research has identified novel cationic dihydropyrrol-2-one compounds as antimicrobial agents and quorum sensing inhibitors, demonstrating activity against pathogens like Pseudomonas aeruginosa [1]. This reinforces the potential of the 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold as a basis for developing new anti-infective therapies.

Antimicrobial Agents Cationic Compounds Pathogen Resistance

4-Phenyl-2,5-dihydro-1H-pyrrol-2-one Application Scenarios


Lead Optimization and SAR Studies

The primary value proposition for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its role as a versatile, unadorned core scaffold for medicinal chemistry campaigns. As established, the monocyclic pyrrol-2-one core is a validated bioisostere for more complex bicyclic systems [1]. Procuring this compound provides a clean starting point for systematic structure-activity relationship (SAR) exploration to optimize potency, selectivity, and pharmacokinetic properties for targets such as MCHR1 [1], FPR1 [2], DHODH [3], and the mineralocorticoid receptor (MR) [4].

Tool Compound for Enzyme & Receptor Systems

The compound serves as an essential tool for chemical biology studies aimed at understanding fundamental biological mechanisms. Its value is derived from class-level evidence showing that derivatives can modulate targets like DHODH (involved in pyrimidine biosynthesis) [1] and CYP2D6 (a key drug-metabolizing enzyme) [1]. Using 4-phenyl-2,5-dihydro-1H-pyrrol-2-one as a minimal pharmacophore, researchers can design probe molecules to interrogate the function of these enzymes or the selectivity profiles of receptors like MR [2] and FPR1 [3] in complex cellular environments.

Novel Antimicrobial & Anti-Virulence Agents

Procurement of this compound is strategically justified for research groups focused on developing next-generation anti-infectives. Supporting evidence confirms the dihydropyrrol-2-one class includes cationic antimicrobial and quorum sensing (QS) inhibitors [1]. Furthermore, class-level inference provides quantitative benchmarks for QS inhibition (63.1% at 31.25 µM) and biofilm reduction (60% at 250 µM) against P. aeruginosa [2]. This makes 4-phenyl-2,5-dihydro-1H-pyrrol-2-one a compelling starting material for synthesizing and optimizing new analogs with enhanced anti-virulence properties.

Key Intermediate for Complex Heterocycles

Beyond its direct biological applications, the compound is a valuable intermediate in organic synthesis. Its structure allows for diverse chemical modifications, making it a crucial building block for constructing more complex molecules, including 4-aryl-3-pyrrolin-2-ones and 17-azasteroid analogs [1]. This synthetic utility is a primary driver for its procurement, as it is used to study reaction mechanisms, develop new catalytic systems [2], and create libraries of novel compounds for broad biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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